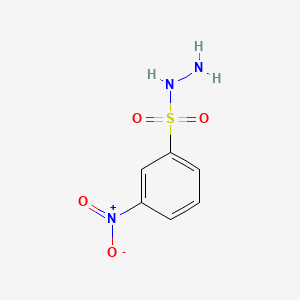

3-硝基苯磺酰肼

描述

3-Nitrobenzenesulfonohydrazide (NBSH) is a chemical reagent that has been found to be valuable in organic synthesis, particularly in the transformation of various alcohol functional groups. It is used in the synthesis of allenes from propargylic alcohols, the reductive transposition of allylic alcohols, and the deoxygenation of unhindered alcohols. These transformations typically involve a Mitsunobu displacement followed by in situ elimination to form a monoalkyl diazene intermediate. The reagent is appreciated for its mild reaction conditions, which are beneficial for substrates with sensitive functional groups .

Synthesis Analysis

The synthesis of NBSH is critical for its application in organic reactions. A practical procedure for the preparation of high-purity NBSH has been established, which is essential for the success of the aforementioned transformations. The guidelines for handling and storage of NBSH are also provided, ensuring that the reagent maintains its reactivity and purity for effective use in chemical reactions .

Molecular Structure Analysis

The molecular structure and vibrational properties of nitrobenzenesulfonamides, including 3-nitrobenzenesulfonamide, have been studied using Fourier-transform infrared (FT-IR) and Raman spectroscopy, as well as density functional theory (DFT) calculations. The studies provide insights into the molecular conformation and vibrational analysis of these compounds in their ground state. The effects of the nitro group substituent on the characteristic benzene sulfonamides bands in the spectra were also discussed, and the optimized structures of the compounds were interpreted and compared with previously reported experimental values .

Chemical Reactions Analysis

NBSH is involved in several chemical reactions where it acts as a reagent for the transformation of alcohols. The Mitsunobu displacement reaction is a key step where an alcohol is displaced by NBSH, followed by the elimination of o-nitrobenzenesulfinic acid. This process is particularly useful for substrates that contain sensitive functional groups due to the neutral pH and moderate reaction temperatures required .

Physical and Chemical Properties Analysis

The physical and chemical properties of NBSH are closely related to its reactivity and stability as a reagent. The preparation method of NBSH ensures that it is of high purity, which is crucial for its effectiveness in chemical reactions. The storage and handling guidelines help maintain these properties, ensuring that the reagent does not degrade or react undesirably before its intended use .

科学研究应用

Application in Pharmaceutical Chemistry

- Methods of Application or Experimental Procedures: The synthesis involves reactions of 2-hydroxy-3-methoxybenzaldehyde with p-toluenesulfonyl hydrazide and 4-nitrosulfonyl hydrazide under classical heating. This leads to the corresponding sulfonamide Schiff bases .

- Results or Outcomes: The synthesized compounds were characterized by their spectroscopic data and elemental analysis. They were tested for antimicrobial activity against certain bacteria and fungi. The presence of azomethine and sulfonamide functional groups in these compounds are responsible for their antimicrobial activity .

Application in Proteomics Research

- Summary of the Application: 3-Nitrobenzenesulfonohydrazide is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Results or Outcomes: The outcomes of this application can also vary greatly, but the use of 3-Nitrobenzenesulfonohydrazide can contribute to a better understanding of protein structures and functions, which is crucial in many areas of biological research .

Application in Material Science

- Summary of the Application: 3-Nitrobenzenesulfonohydrazide is used in material science for the synthesis of new materials.

- Results or Outcomes: The outcomes of this application can also vary greatly, but the use of 3-Nitrobenzenesulfonohydrazide can contribute to the development of new materials with unique properties.

Application in Drug Synthesis

- Summary of the Application: 3-Nitrobenzenesulfonohydrazide is used in the synthesis of various drugs.

- Results or Outcomes: The outcomes of this application can also vary greatly, but the use of 3-Nitrobenzenesulfonohydrazide can contribute to the development of new drugs with unique properties.

Application in Analytical Chemistry

- Summary of the Application: 3-Nitrobenzenesulfonohydrazide is used in analytical chemistry for various purposes.

- Results or Outcomes: The outcomes of this application can also vary greatly, but the use of 3-Nitrobenzenesulfonohydrazide can contribute to the advancement of analytical chemistry.

安全和危害

When handling 3-Nitrobenzenesulfonohydrazide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

属性

IUPAC Name |

3-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLRXXTYALIWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70985153 | |

| Record name | 3-Nitrobenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrobenzenesulfonohydrazide | |

CAS RN |

6655-77-2 | |

| Record name | 6655-77-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrobenzene-1-sulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)

![[1,2,4]Triazolo[1,5-a]pyridin-8-amine](/img/structure/B1296019.png)

![2,4,6,8-Tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296024.png)

![1,4-Bis[methoxy(diphenyl)methyl]benzene](/img/structure/B1296025.png)

![[(1H-benzimidazol-2-ylmethyl)thio]acetic acid](/img/structure/B1296026.png)